N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
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Overview
Description
N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxy-phenylpropyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide typically involves the reaction of 2-chlorophenyl isocyanate with 3-hydroxy-3-phenylpropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.
Medicine: The compound's biological activity has been explored for its potential therapeutic effects. It may be used in the development of drugs for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1-(2-chlorophenyl)-N2-(3-hydroxypropyl)oxalamide
N1-(2-chlorophenyl)-N2-(3-phenylpropyl)oxalamide
N1-(2-chlorophenyl)-N2-(3-hydroxy-3-methylpropyl)oxalamide
Uniqueness: N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-13-8-4-5-9-14(13)20-17(23)16(22)19-11-10-15(21)12-6-2-1-3-7-12/h1-9,15,21H,10-11H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUKMRZFUHMYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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